(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Chiral Chromatography Enantioselective Synthesis Pharmaceutical Analysis

Chiral purity assessment in Duloxetine manufacturing demands the exact (R)-enantiomer reference-substitution with the (S)-enantiomer (CAS 116539-55-0) or racemate invalidates analytical methods and risks ANDA/NDA rejection. This USP PAI-grade standard provides definitive stereochemical identity. • ICH-compliant HPLC/LC-MS method development & validation for impurity profiling • Supplied with full characterization data for immediate QC batch release and stability studies • In stock with global shipping for seamless integration into cGMP workflows

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
CAS No. 116539-57-2
Cat. No. B056056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL
CAS116539-57-2
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)O
InChIInChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1
InChIKeyYEJVVFOJMOHFRL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, also known as Duloxetine Alcohol, is a chiral beta-amino alcohol derivative that serves as a critical synthetic intermediate and regulatory reference standard in the production of the antidepressant Duloxetine [1][2]. The compound features a defined (R)-stereochemistry at the carbinol carbon, a thiophene ring, a secondary alcohol, and an N-methylamino group, contributing to its specific physicochemical and analytical properties . It is chemically designated as ((R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) per United States Pharmacopeia (USP) nomenclature and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1][2].

Workflow Chiral reference-standard workflow
Selection USP PAI grade with documented traceability
Context Enantioselective synthesis and impurity profiling

Limitations of Generic Substitutes for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


In-class substitution of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with its (S)-enantiomer (CAS 116539-55-0), racemate (CAS 116539-56-1), or other Duloxetine impurities is not feasible for critical applications. The compound's value lies in its exact stereochemical configuration and its regulatory identity as a specified impurity standard. For example, while the racemic mixture can be used in some synthetic steps, only the optically pure (R)-enantiomer provides the precise analytical reference needed for chiral purity assessment in Duloxetine drug substance and drug product . Furthermore, the compound is specifically defined as a USP Pharmaceutical Analytical Impurity (PAI) and Duloxetine EP Impurity B (the (S)-enantiomer) . Using a non-identical compound would invalidate analytical methods, compromise regulatory filings (e.g., ANDA, NDA), and introduce unquantified risk in enantioselective synthesis, as the defined (R)-stereochemistry is critical for enantioselective synthesis and biological activity profiling . The quantitative evidence below details the specific points of differentiation that justify selection.

Stereoisomer mismatch
Using the (S)-enantiomer or racemate may not provide the stereochemical control required for chiral HPLC method specificity or enantioselective synthesis.
Regulatory grade mismatch
Generic intermediates without USP/EP traceability may lack the characterization needed to support ANDA/NDA analytical validation or QC batch release.
Synthetic role mismatch
Non-specific beta-amino alcohols are not interchangeable as the defined (R)-configuration is critical for the Duloxetine synthetic pathway and impurity profiling.

Quantitative Evidence: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol vs. Analogs


Enantiomeric Purity: (R)- vs. (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 116539-57-2) is the only stereoisomer that serves as the direct chiral building block for Duloxetine synthesis and as a reference standard for determining enantiomeric purity of the drug substance. The (S)-enantiomer (CAS 116539-55-0), designated as Duloxetine EP Impurity B, and the racemic mixture (CAS 116539-56-1) are distinct entities with different analytical retention times and biological implications . The target compound's defined (R)-stereochemistry is critical for enantioselective synthesis and biological activity profiling . In reversed-phase HPLC, the compound is relatively polar and exhibits variable retention compared to its enantiomer, a property exploited in validated methods for its quantification and for monitoring chiral purity during Duloxetine production .

Enantiomeric Purity
Class-level
R-configuration vs S-enantiomer / racemate
Differentiation by chiral HPLC retention time
Stereochemical-control study fit
Incorrect stereoisomer may alter chiral method specificity and enantioselective pathway outcomes
Chiral Chromatography Enantioselective Synthesis Pharmaceutical Analysis

Regulatory Identity: USP Reference Standard vs. Generic Intermediates

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is supplied as a USP Pharmaceutical Analytical Impurity (PAI) and is designated as ((R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) (as per USP) [1]. It is provided with detailed characterization data and can be further traced against pharmacopeial standards (USP or EP) [1]. In contrast, generic intermediates or non-reference standard grades of the same compound may lack this level of characterization and traceability. This regulatory alignment is a critical, quantifiable differentiator for procurement in regulated environments, ensuring that the material meets specific purity and identity requirements for ANDA, NDA, and commercial production [1].

Regulatory Identity
Reported
USP PAI vs generic intermediate
Traceability to USP/EP standards with characterization data
Regulatory traceability context
Non-reference standard grades may lack documentation for ANDA/NDA method validation
Regulatory Compliance Method Validation Quality Control

Purity and Storage Specifications

Commercial sources offer the compound at a purity of ≥95% to ≥98%, as determined by HPLC and NMR, ensuring suitability for analytical and synthetic applications . It is supplied as a solid and requires storage at 2-8°C, protected from light and moisture, to maintain its integrity . These specifications are critical for reproducibility in sensitive analytical workflows.

Purity & Storage
Specification review
≥95% to ≥98% (HPLC, NMR)
Store at 2–8°C, protect from light and moisture
Lot consistency and stability review
Defined specifications support batch-to-batch reproducibility in analytical workflows
Chemical Purity Storage Stability Quality Assurance

Key Intermediate in Duloxetine Synthesis vs. Non-Specific Analogs

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a reactant used specifically in the synthesis of enantiomerically pure Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) [1][2]. It is not interchangeable with other beta-amino alcohols or even its enantiomer due to the strict stereochemical requirements of the final drug substance. Its defined role as a critical chiral intermediate in the complex synthesis pathways of Duloxetine provides a clear, application-based reason for its selection over other similar compounds [2].

Synthetic Utility
Reported
Key chiral intermediate for Duloxetine
Defined role in enantioselective SNRI synthesis pathways
Synthetic pathway specificity context
Non-specific analogs do not fulfill the stereochemical requirement for Duloxetine production
Drug Synthesis Chiral Intermediate Pharmaceutical Manufacturing

Research and Industrial Application Scenarios for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


Analytical Method Development and Validation

This compound is employed as a USP Pharmaceutical Analytical Impurity (PAI) reference standard for the development and validation of analytical methods, including HPLC and LC-MS, to detect, identify, and quantify the (R)-enantiomer alcohol impurity in Duloxetine. Its use is critical for ensuring method accuracy, precision, and specificity as required by ICH guidelines for ANDA and NDA submissions [1][2].

Quality Control and Batch Release Testing

In commercial manufacturing, the compound serves as a certified reference material for routine QC testing of Duloxetine batches. It is used to monitor the levels of the (R)-enantiomer alcohol impurity to ensure compliance with pharmacopeial limits (USP/EP) and internal specifications, thereby supporting batch release and ongoing stability studies [1].

Chiral Intermediate for Duloxetine Synthesis

The compound is a key chiral building block in the synthesis of enantiomerically pure Duloxetine. Its defined (R)-stereochemistry is essential for the stereoselective construction of the final drug substance. It is also used in the preparation of other chiral intermediates and for research into β-adrenergic activity and chiral ligand synthesis [2].

Application
Selection Property
Validation Focus
Analytical method development
Chiral reference standard grade
Method accuracy, precision, and specificity
Quality control and batch release
Certified reference material traceability
Impurity monitoring and pharmacopeial compliance
Chiral intermediate synthesis
Defined (R)-stereochemistry
Enantioselective pathway fidelity

Technical Documentation Hub

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